3-Carbamyl-N-allylquinuclidinium
Description
Properties
CAS No. |
147137-16-4 |
|---|---|
Molecular Formula |
C12H21BrN2O2 |
Molecular Weight |
305.21 g/mol |
IUPAC Name |
(1-prop-2-enyl-1-azoniabicyclo[2.2.2]octan-3-yl) N-methylcarbamate;bromide |
InChI |
InChI=1S/C12H20N2O2.BrH/c1-3-6-14-7-4-10(5-8-14)11(9-14)16-12(15)13-2;/h3,10-11H,1,4-9H2,2H3;1H |
InChI Key |
BXDQGQQKPNCSLK-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1C[N+]2(CCC1CC2)CC=C.[Br-] |
Canonical SMILES |
CNC(=O)OC1C[N+]2(CCC1CC2)CC=C.[Br-] |
Synonyms |
3,N-CAB 3-carbamyl-N-allylquinuclidinium 3-carbamyl-N-allylquinuclidinium bromide 3-carbamyl-N-allylquinuclidinium, (R)-isomer 3-carbamyl-N-allylquinuclidinium, (S)-isome |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control
Stereoselective Synthesis
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods to synthesize enantiomerically pure forms of 3-Carbamyl-N-allylquinuclidinium is of significant interest. These approaches focus on establishing the desired stereocenter at the C3 position of the quinuclidine (B89598) ring early in the synthesis.
Approaches for Enantiomerically Pure Forms
The primary strategy for obtaining enantiomerically pure 3-Carbamyl-N-allylquinuclidinium relies on the use of an enantiomerically pure precursor, namely (R)- or (S)-3-quinuclidinol. Once the desired enantiomer of 3-quinuclidinol (B22445) is secured, it can be converted to the final product using the conventional synthetic routes described above, without affecting the stereocenter at C3.
The synthesis would therefore follow one of two pathways:
Route A: Start with enantiomerically pure 3-quinuclidinol, perform carbamoylation to form the enantiomerically pure 3-quinuclidinyl carbamate (B1207046), and then proceed with N-allylation.
Route B: Begin with enantiomerically pure 3-quinuclidinol, first perform the N-allylation to create the enantiomerically pure N-allyl-3-quinuclidinolium salt, and then carry out the carbamoylation.
The key to these approaches lies in the efficient and highly stereoselective synthesis of the chiral 3-quinuclidinol starting material.
Biocatalytic and Asymmetric Catalysis in Quinuclidine Synthesis
Significant research has been dedicated to the asymmetric synthesis of 3-quinuclidinol, with biocatalysis and asymmetric catalysis emerging as powerful tools. These methods provide access to enantiomerically enriched (R)- and (S)-3-quinuclidinol, which are crucial building blocks for the stereoselective synthesis of the target compound.
Biocatalytic Reduction:
Biocatalytic asymmetric reduction of 3-quinuclidinone is a highly effective method for producing enantiomerically pure (R)-3-quinuclidinol. Various microorganisms and their isolated enzymes have been shown to catalyze this transformation with excellent enantioselectivity.
For example, a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate-dependent carbonyl reductase from Rhodotorula rubra has been identified, which catalyzes the asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol with an enantiomeric excess (e.e.) of over 99.9%. nih.gov Similarly, NADH-dependent reductases from Microbacterium luteolum have been used in E. coli biocatalysts to produce (R)-3-quinuclidinol from 3-quinuclidinone with a conversion yield of 100% and >99.9% e.e. nih.gov Other microbial systems, such as Nocardia sp. and Rhodococcus erythropolis, have also been employed to produce both (R)- and (S)-3-quinuclidinol with high yields and excellent e.e. values. chemicalbook.com
Asymmetric Catalysis:
Chemical asymmetric synthesis, particularly through catalytic hydrogenation, offers an alternative to biocatalysis. Chiral transition metal complexes are employed to catalyze the enantioselective reduction of 3-quinuclidinone. A patented method describes the use of a chiral RuXY-Diphosphine-bimaH catalyst in the presence of an alkali to effect the asymmetric hydrogenation of 3-quinuclidinone, achieving yields over 95% and an e.e. value exceeding 99% for the resulting optically pure 3-quinuclidinol. google.com
The following table summarizes the performance of various stereoselective methods for the synthesis of chiral 3-quinuclidinol.
| Catalyst/Biocatalyst | Substrate | Product | Yield (%) | e.e. (%) | Reference |
| Reductase from Rhodotorula rubra | 3-Quinuclidinone | (R)-3-Quinuclidinol | ~100 | >99.9 | nih.gov |
| E. coli with QNR from M. luteolum | 3-Quinuclidinone | (R)-3-Quinuclidinol | 100 | >99.9 | nih.gov |
| Nocardia sp. WY1202 | 3-Quinuclidinone HCl | (R)-3-Quinuclidinol | 93 | >99 | chemicalbook.com |
| R. erythropolis WY1406 | 3-Quinuclidinone HCl | (S)-3-Quinuclidinol | 92 | >99 | chemicalbook.com |
| RuXY-Diphosphine-bimaH | 3-Quinuclidinone | (R)- or (S)-3-Quinuclidinol | >95 | >99 | google.com |
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-Carbamyl-N-allylquinuclidinium. Both ¹H and ¹³C NMR would be crucial for confirming the compound's identity and purity.
In ¹H NMR spectroscopy, the chemical shifts, signal multiplicities (singlet, doublet, triplet, etc.), and integration values of the proton signals would confirm the presence of the key structural motifs: the quinuclidine (B89598) cage, the N-allyl group, and the carbamyl moiety. For instance, the protons of the allyl group would exhibit characteristic signals in the olefinic and aliphatic regions. The protons on the quinuclidine ring would appear as a complex set of multiplets due to their rigid, bicyclic nature.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would correspond to a distinct signal, and its chemical shift would be indicative of its chemical environment (e.g., aliphatic, olefinic, carbonyl).
Interactive Table: Illustrative NMR Data for 3-Carbamyl-N-allylquinuclidinium Bromide
| Assignment | Illustrative ¹H NMR (ppm) | Illustrative ¹³C NMR (ppm) |
| Quinuclidine Ring CH | 1.80-3.80 (m) | 20.0-65.0 |
| Quinuclidine Ring CH₂ | 1.80-3.80 (m) | 20.0-65.0 |
| N-CH₂ (Allyl) | ~4.0 (d) | ~60.0 |
| CH=CH₂ (Allyl) | ~5.8-6.2 (m) | ~125.0 |
| CH=CH₂ (Allyl) | ~5.4-5.6 (d) | ~130.0 |
| C=O (Carbamyl) | - | ~170.0 |
| NH₂ (Carbamyl) | ~7.0 (br s) | - |
Note: The data in this table is illustrative and intended to represent the type of information obtained from NMR spectroscopy. Actual chemical shifts may vary.
Infrared (IR) and Raman Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For 3-Carbamyl-N-allylquinuclidinium, these methods would be used to verify the presence of the carbamyl and allyl groups.
IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amide (carbamyl group) at approximately 3400-3200 cm⁻¹. The C=O stretching vibration of the amide would appear as a strong band around 1680-1640 cm⁻¹. The C=C stretching of the allyl group would be observed near 1640 cm⁻¹.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively complement the IR data. The C=C double bond of the allyl group would give a strong signal in the Raman spectrum. The symmetric vibrations of the quinuclidine cage would also be observable.
The following table summarizes the expected vibrational frequencies for key functional groups in 3-Carbamyl-N-allylquinuclidinium.
Interactive Table: Expected Vibrational Frequencies for 3-Carbamyl-N-allylquinuclidinium
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Amide (NH₂) | N-H Stretch | 3400-3200 (m, br) | Weak |
| Amide (C=O) | C=O Stretch | 1680-1640 (s) | 1680-1640 (m) |
| Alkene (C=C) | C=C Stretch | ~1640 (w) | ~1640 (s) |
| Alkane (C-H) | C-H Stretch | 2980-2850 (s) | 2980-2850 (s) |
Note: s = strong, m = medium, w = weak, br = broad. The data is illustrative.
X-ray Diffraction Studies for Solid-State Characterization
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 3-Carbamyl-N-allylquinuclidinium bromide, a single-crystal X-ray diffraction study would provide definitive proof of its structure.
This analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the geometry of the quinuclidinium core and the conformation of the allyl and carbamyl substituents. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the interactions between the cation (3-Carbamyl-N-allylquinuclidinium) and the bromide anion. While no published crystal structure for this specific compound was found, the table below indicates the type of crystallographic data that would be obtained from such a study.
Interactive Table: Illustrative Crystallographic Data for 3-Carbamyl-N-allylquinuclidinium Bromide
| Parameter | Illustrative Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1579 |
| Z | 4 |
Note: This data is hypothetical and serves as an example of the parameters determined by X-ray diffraction.
Mass Spectrometry for Compound Verification
Mass spectrometry is a key analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and aiding in its structural elucidation through fragmentation analysis.
For 3-Carbamyl-N-allylquinuclidinium bromide, a soft ionization technique such as Electrospray Ionization (ESI) would be employed. This would allow for the detection of the intact cation, [3-Carbamyl-N-allylquinuclidinium]⁺. The measured m/z value would be compared to the calculated exact mass of the cation to confirm its elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further solidifying the compound's identity.
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could provide additional structural information. For example, the loss of the allyl group would be an expected fragmentation pathway.
Interactive Table: Illustrative Mass Spectrometry Data for 3-Carbamyl-N-allylquinuclidinium
| Analysis | Illustrative m/z Value | Interpretation |
| ESI-MS | [M]⁺ = 209.165 | Intact cation of 3-Carbamyl-N-allylquinuclidinium |
| HRMS (Calculated) | [M]⁺ = 209.1654 | C₁₁H₂₁N₂O⁺ |
| MS/MS Fragment | 168.128 | Loss of the allyl group (C₃H₅) |
Note: The m/z values are illustrative and based on the chemical formula.
Enantiomeric Investigations and Stereospecificity of Biological Actions
Resolution and Characterization of Enantiomers
The synthesis of 3-substituted quinuclidine (B89598) derivatives results in a racemic mixture, as these compounds possess an asymmetric carbon atom at the C-3 position. The separation of these enantiomers is essential for evaluating their individual pharmacological profiles, as different enantiomers can exhibit varied biological effects, from reduced activity to potential toxicity. researchgate.net
Several methods have been employed for the resolution of racemic 3-substituted quinuclidines, including chemical and biocatalytic approaches. nih.gov Chemical methods often involve the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization. Biocatalytic methods have also been explored, utilizing enzymes like acetylcholinesterase and butyrylcholinesterase for the enantioselective transformation of one of the enantiomers. researchgate.net
For instance, enantiomerically pure N-p-methylbenzyl-3-benzamidoquinuclidinium bromides and N-p-chlorobenzylbenzamidoquinuclidinium bromides have been synthesized from racemic or enantiomerically pure 3-benzamidoquinuclidines. nih.gov The synthesis involves the quaternization of the appropriate 3-benzamidoquinuclidine with reagents like p-methylbenzyl bromide. nih.gov
While specific resolution protocols for 3-Carbamyl-N-allylquinuclidinium are not detailed in the available literature, the methods used for similar 3-substituted quinuclidinium salts provide a viable framework for its enantiomeric separation.
Stereospecificity in Cholinergic Enzyme Inhibition
Cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the regulation of the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of these enzymes is a therapeutic strategy for various neurological conditions. The chiral nature of the active sites of these enzymes often leads to stereoselective interactions with chiral inhibitors. nih.gov
Research on other chiral inhibitors has demonstrated significant enantioselectivity. For instance, the natural enantiomer of huperzine A is a substantially more potent AChE inhibitor than its unnatural counterpart. nih.gov This highlights the importance of the three-dimensional arrangement of the inhibitor within the enzyme's active site. For quinuclidine derivatives, the orientation of the substituent at the C-3 position is critical for optimal interaction with the active site of AChE.
Table 1: Stereoselectivity of Related Quinuclidine Derivatives on Acetylcholinesterase
| Compound/Enantiomer | AChE Inhibition (Relative Potency) | Reference |
| (R)-Quinuclidin-3-yl acetate (B1210297) derivatives | Preferred substrate for hydrolysis | srce.hr |
| (S)-Quinuclidin-3-yl acetate derivatives | Less preferred substrate for hydrolysis | srce.hr |
| (R)- and (S)-Quinuclidin-3-ol derivatives | Non-stereoselective inhibition | srce.hr |
Similar to acetylcholinesterase, butyrylcholinesterase can exhibit stereoselectivity in its interactions with chiral ligands. Studies on quinuclidin-3-yl acetate derivatives have shown that BChE, like AChE, preferentially hydrolyzes the (R)-enantiomers. srce.hr However, when these compounds act as inhibitors, the stereoselectivity is not as pronounced. srce.hr
The structural differences between the active sites of AChE and BChE can lead to variations in enantiomeric preference for different inhibitors. BChE has a larger and more flexible active site, which may accommodate different enantiomers with less discrimination compared to AChE. nih.gov The development of selective BChE inhibitors is a therapeutic approach for conditions like Alzheimer's disease, where BChE activity increases as the disease progresses. nih.govwindows.net
Table 2: Stereoselectivity of Related Quinuclidine Derivatives on Butyrylcholinesterase
| Compound/Enantiomer | BuChE Inhibition (Relative Potency) | Reference |
| (R)-Quinuclidin-3-yl acetate derivatives | Preferred substrate for hydrolysis | srce.hr |
| (S)-Quinuclidin-3-yl acetate derivatives | Less preferred substrate for hydrolysis | srce.hr |
| (R)- and (S)-Quinuclidin-3-ol derivatives | Non-stereoselective inhibition | srce.hr |
Stereospecificity in High-Affinity Choline (B1196258) Uptake Inhibition
The high-affinity choline uptake (HACU) system is the rate-limiting step in the synthesis of acetylcholine and is a target for cholinergic modulation. nih.gov Inhibition of HACU can reduce the availability of choline for acetylcholine synthesis.
Structure-activity relationship studies of quinuclidinyl analogs have revealed important structural features for HACU inhibition. For instance, increasing the size of the N-functional group from a methyl to an allyl group in 3-quinuclidinol (B22445) derivatives leads to a tenfold increase in inhibitory activity. nih.gov This suggests that the N-allyl group present in 3-Carbamyl-N-allylquinuclidinium is a favorable feature for potent HACU inhibition.
While specific data on the stereoselectivity of 3-Carbamyl-N-allylquinuclidinium enantiomers in HACU inhibition is not available, the principle of stereoselectivity at biological transporters is well-established. The precise spatial arrangement of functional groups is critical for binding to the choline transporter. It is therefore highly probable that the (R) and (S) enantiomers of 3-Carbamyl-N-allylquinuclidinium would exhibit different potencies in inhibiting high-affinity choline uptake.
Table 3: Structure-Activity Relationships of Quinuclidine Derivatives in High-Affinity Choline Uptake Inhibition
| Compound | Modification | Effect on HACU Inhibition | Reference |
| N-methyl-3-quinuclidinol | N-allyl substitution | 10-fold increase in activity | nih.gov |
| N-methyl-3-quinuclidinone | - | Potent inhibitor (I50 = 5.6 x 10-7 M) | nih.gov |
| 3-quinuclidinol hydrochloride | Removal of quaternizing N-methyl group | Greatly reduced activity | nih.gov |
Implications of Chirality on Biological Activity in Quinuclidine Derivatives
The chirality of 3-substituted quinuclidine derivatives has profound implications for their biological activity. As a general principle in pharmacology, individual enantiomers of a chiral drug can have different pharmacokinetic and pharmacodynamic properties. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or contribute to undesirable side effects. researchgate.net
In the context of quinuclidine derivatives, their interaction with various receptors and enzymes is highly dependent on their three-dimensional structure. For example, the structure-activity relationships of quinuclidine benzamides as agonists of the α7 nicotinic acetylcholine receptor are well-documented, highlighting the importance of specific structural features for activity. nih.gov The spatial orientation of substituents on the quinuclidine ring dictates the binding affinity and efficacy at these biological targets.
Furthermore, the development of stereoselective syntheses and purification methods is crucial for the clinical application of chiral quinuclidine derivatives. nih.gov By isolating and characterizing individual enantiomers, it is possible to develop drugs with improved therapeutic indices, maximizing efficacy while minimizing adverse effects. The study of chirality in quinuclidine derivatives is therefore not just of academic interest but has significant practical implications for drug design and development. mdpi.commdpi.com
Molecular Interactions with Cholinergic System Components
Acetylcholinesterase (AChE) Interactions
The compound has been evaluated for its effects on acetylcholinesterase, demonstrating a capacity for inhibition that is characteristic of carbamate (B1207046) derivatives.
Carbamate compounds, including 3-Carbamyl-N-allylquinuclidinium, function as reversible inhibitors of cholinesterases. nih.gov The inhibition mechanism is analogous to the enzymatic hydrolysis of acetylcholine (B1216132) and occurs in three main steps. nih.gov Initially, the carbamate inhibitor and the enzyme form a reversible Michaelis-Menten complex. researchgate.net This is followed by the carbamylation of a serine residue within the enzyme's active site, forming a carbamylated enzyme. nih.govresearchgate.net
The crucial difference between inhibition by carbamates and irreversible inhibitors like organophosphates lies in the final step. nih.gov The carbamylated enzyme can undergo spontaneous hydrolysis, a process known as decarbamylation, which regenerates the active enzyme. nih.govnih.gov While this decarbamylation rate is significantly slower than the deacetylation that occurs after acetylcholine hydrolysis, it allows for the eventual recovery of enzyme activity, classifying the inhibition as reversible. nih.govnih.gov The rate of this carbamylation is influenced by the inhibitor's entry and orientation within the active site gorge of the enzyme. nih.govsemanticscholar.org
Inhibitory Potency (IC50) of (R)-3-Carbamyl-N-allylquinuclidinium bromide
| Enzyme | IC50 Value |
|---|---|
| Acetylcholinesterase (AChE) | 25 µM |
| Butyrylcholinesterase (BChE) | 29 µM |
Data sourced from a study on the R-isomer of the compound. nih.gov
When compared to its non-carbamylated precursor, N-allyl-3-quinuclidinol (NAQ), 3-Carbamyl-N-allylquinuclidinium bromide demonstrates enhanced protective capabilities against organophosphate toxicity, such as that from soman (B1219632). nih.gov The reversible inhibition of AChE by the carbamate moiety is a key factor in this enhanced protection. nih.gov Furthermore, the inhibitory profile of many quinuclidinium carbamates is often non-selective between the two major cholinesterase enzymes, a characteristic also seen in the natural carbamate inhibitor, physostigmine. semanticscholar.org
High-Affinity Choline (B1196258) Uptake (HAChU) System Modulation
The high-affinity choline uptake (HAChU) system represents a critical regulatory point in cholinergic neurotransmission. This sodium- and temperature-dependent transport mechanism is responsible for the uptake of choline into cholinergic neurons, which is the rate-limiting step in the synthesis of acetylcholine (ACh). nih.govnih.gov Consequently, modulation of the HAChU system directly influences the synthetic capacity and subsequent release of ACh.
The synthesis of acetylcholine is intrinsically linked to the availability of its precursor, choline, within the neuron. wikipedia.org The HAChU system provides the primary means of concentrating choline at the nerve terminal for use by the enzyme choline acetyltransferase. nih.govwikipedia.org By inhibiting the HAChU system, compounds can effectively reduce the intracellular choline concentration, thereby downregulating the rate of ACh synthesis. nih.gov
Quinuclidine (B89598) derivatives have been identified as inhibitors of this transport system. nih.gov Structure-activity relationship studies reveal that modifications to the quinuclidine core can significantly alter inhibitory potency. For instance, increasing the size of the N-functional group on the quinuclidinol structure from a methyl to an allyl group results in a tenfold increase in inhibitory activity against the HAChU system. nih.gov This enhancement suggests that the N-allyl substituent, as found in 3-Carbamyl-N-allylquinuclidinium, contributes to a more potent inhibition of choline uptake, leading to a reduction in the rate of acetylcholine synthesis. The quaternization of the nitrogen atom is also a key feature for activity, as the tertiary amine equivalent, 3-quinuclidinol (B22445) hydrochloride, shows a greatly diminished capacity to inhibit HAChU. nih.gov
The pharmacological profile of quinuclidine-based compounds as HAChU inhibitors has been characterized through dose-response evaluations. These compounds are compared to potent, well-established HAChU inhibitors like hemicholinium-3 (B1673050) (HC-3), which exhibits an I₅₀ value of 6.1 x 10⁻⁸ M. nih.gov
Research into quinuclidinyl analogs has demonstrated their inhibitory effects on the HAChU system in synaptosomal preparations. nih.gov While the 3-hydroxyl group was initially considered essential, studies have shown that compounds like N-methyl-3-quinuclidinone, which lacks this group, are potent inhibitors with an I₅₀ value of 5.6 x 10⁻⁷ M. nih.gov This indicates that the ketone functionality can effectively substitute for the hydroxyl group. Furthermore, the nature of the substituent on the nitrogen atom plays a crucial role in determining potency. A study directly comparing an N-methyl quinuclidinol to its N-allyl counterpart found a 10-fold increase in inhibitory activity for the N-allyl derivative. nih.gov This highlights the significance of the allyl group in enhancing the molecule's interaction with the choline transporter.
| Compound | Reported I₅₀ (M) | Relative Potency Note |
|---|---|---|
| Hemicholinium-3 (HC-3) | 6.1 x 10⁻⁸ | Reference potent inhibitor. nih.gov |
| N-methyl-3-quinuclidinone | 5.6 x 10⁻⁷ | Potent quinuclidinyl derivative. nih.gov |
| N-allyl-3-quinuclidinol | Not specified | Reported as 10-fold more active than the N-methyl analog. nih.gov |
Mechanistic Insights into Pharmacological Effects in Preclinical Models
Elucidation of Cholinergic Activity Alterations
3-Carbamyl-N-allylquinuclidinium bromide (CAB), a carbamylated derivative of N-allyl-3-quinuclidinol (NAQ), demonstrates a significant and stereospecific impact on cholinergic function. researchgate.net The compound's influence on the cholinergic system is primarily defined by a dual mechanism of action: the reversible inhibition of acetylcholinesterase (AChE) and the suppression of acetylcholine (B1216132) (ACh) synthesis through the inhibition of high-affinity choline (B1196258) uptake (HACU). researchgate.net
This dual action is critical. By reversibly inhibiting AChE, the enzyme responsible for the breakdown of ACh in the synaptic cleft, CAB leads to an increase in the concentration and duration of action of the neurotransmitter. researchgate.net Simultaneously, by blocking the high-affinity choline transporter, CAB limits the presynaptic neuron's ability to take up choline, a crucial precursor for the synthesis of new ACh. researchgate.net This suppression of ACh synthesis serves to modulate the overstimulation that would otherwise result from AChE inhibition alone.
Preclinical studies have revealed a pronounced stereospecificity in these effects. The R-isomer of CAB is the pharmacologically active enantiomer, effectively inhibiting both erythrocyte AChE and plasma pseudocholinesterase (pChE). In contrast, the S-isomer exhibits significantly weaker activity. researchgate.net Similarly, the R-isomer is a much more potent inhibitor of high-affinity choline uptake compared to its S-isomer counterpart. researchgate.net This stereoselectivity underscores the specific structural requirements for interaction with both the cholinesterase enzymes and the choline transporter.
The table below summarizes the inhibitory potency of the R- and S-isomers of 3-Carbamyl-N-allylquinuclidinium bromide on key components of the cholinergic system.
| Isomer | Target | IC50 (µM) |
| R-isomer | Erythrocyte Acetylcholinesterase (AChE) | 25 |
| R-isomer | Plasma Pseudocholinesterase (pChE) | 29 |
| R-isomer | High-Affinity Choline Uptake | 4.8 |
| S-isomer | High-Affinity Choline Uptake | 63 |
Data sourced from a study on the effects of 3-Carbamyl-N-allylquinuclidinium bromide on cholinergic activity. researchgate.net
Role in Organophosphate Intoxication Models
The unique dual mechanism of action of 3-Carbamyl-N-allylquinuclidinium has been investigated for its potential protective effects in preclinical models of organophosphate intoxication, particularly against the highly toxic nerve agent soman (B1219632).
Protection Mechanisms against Soman
The primary mechanism by which organophosphates like soman exert their toxicity is through the irreversible inhibition of acetylcholinesterase (AChE). researchgate.net This leads to an accumulation of acetylcholine at nerve synapses, resulting in a cholinergic crisis characterized by symptoms such as seizures, respiratory distress, and ultimately, death. researchgate.net
The protective effect of the R-isomer of 3-Carbamyl-N-allylquinuclidinium (R-CAB) against soman is attributed to its ability to act as a reversible inhibitor of AChE. researchgate.net By binding transiently to the active site of AChE, R-CAB effectively "shields" the enzyme from the irreversible phosphorylation by soman. researchgate.net When the transiently bound R-CAB dissociates from the enzyme, a pool of functional AChE is preserved, which is crucial for mitigating the toxic effects of the nerve agent. This mechanism of reversible protection is a key strategy in the defense against irreversible cholinesterase inhibitors. researchgate.net
Furthermore, the concurrent suppression of acetylcholine synthesis by inhibiting high-affinity choline uptake contributes to the protective profile of R-CAB. researchgate.net By reducing the amount of acetylcholine being produced and released into the synapse, the compound helps to lessen the severity of the cholinergic crisis that ensues from the partial, irreversible inhibition of AChE by soman. researchgate.net The S-isomer of CAB, which is a weak inhibitor of both AChE and choline uptake, fails to provide protection against soman intoxication, further highlighting the importance of this dual mechanism of action. researchgate.net
Synergistic Effects with Established Countermeasures
Preclinical research has demonstrated that the protective effects of 3-Carbamyl-N-allylquinuclidinium can be significantly enhanced when used in combination with established countermeasures for organophosphate poisoning. Specifically, studies in guinea pig models have shown a notable synergistic effect when the R-isomer of CAB is administered as a pretreatment followed by the post-soman administration of atropine (B194438). researchgate.net
Atropine is a muscarinic receptor antagonist that works by blocking the effects of excess acetylcholine at postsynaptic receptors. doaj.org While atropine can counteract the muscarinic symptoms of organophosphate poisoning, it does not address the underlying cause of AChE inhibition. The combination of R-CAB's ability to preserve a fraction of functional AChE and reduce ACh synthesis, coupled with atropine's blockade of muscarinic receptors, provides a more comprehensive therapeutic approach. researchgate.net In a preclinical study, the administration of R-CAB prior to soman exposure, followed by atropine treatment after exposure, resulted in a significant reduction in lethality, offering protection against up to 5 LD50s of the nerve agent. researchgate.net This level of protection was superior to that observed with the parent compound, N-allyl-3-quinuclidinol (NAQ). researchgate.net
There is currently a lack of available research data on the synergistic effects of 3-Carbamyl-N-allylquinuclidinium with other established countermeasures such as oximes (e.g., pralidoxime). Oximes function by reactivating organophosphate-inhibited AChE. doaj.org Further studies would be required to determine if a combination therapy involving CAB, atropine, and an oxime could provide even greater protection against organophosphate intoxication.
Structure Activity Relationship Sar Studies
Influence of Substituents on Quinuclidinium Nitrogen Atom
Studies on a series of N-alkyl quaternary quinuclidines have demonstrated that the length of the alkyl chain significantly impacts inhibitory potency. An increase in the alkyl chain length from C8 to C16 was associated with enhanced inhibition of both AChE and butyrylcholinesterase (BChE), with a C14 alkyl chain being identified as the most optimal for interaction with the cholinesterase active site. nih.gov In contrast, a benzyl (B1604629) group as the substituent on the quinuclidinium nitrogen has also been shown to be effective. For instance, the diethyl-carbamate quaternized with a benzyl group was found to be the most potent AChE inhibitor in one study. nih.gov
| Substituent on Quinuclidinium Nitrogen | Effect on AChE Inhibition | Reference |
| Benzyl | Most potent inhibitor in a series of quinuclidinium carbamates. | nih.gov |
| C14 Alkyl Chain | Determined as the most optimal for interaction with the cholinesterase active site in a series of N-alkyl quaternary quinuclidines. | nih.gov |
Impact of Carbamoyl (B1232498) Group Modifications
The carbamoyl group is a key functional moiety in this class of inhibitors, as it is responsible for the covalent modification of the serine residue in the active site of cholinesterases. nih.gov Modifications to the substituents on the carbamoyl nitrogen can have a profound effect on the rate of both carbamylation and decarbamoylation, thereby influencing the duration of inhibition.
Research has shown that increasing the size of the alkyl substituents on the carbamoyl group leads to a significant decrease in the decarbamoylation rate constants. For example, progressing from an N-monomethyl to an N,N-diethylcarbamoyl group can decrease the decarbamoylation rate by several hundred-fold. nih.gov This suggests that bulkier substituents on the carbamoyl nitrogen can lead to a longer-lasting inhibitory effect.
The nature of the amine part of the carbamate (B1207046) group also influences the inhibitory potency. While a comprehensive SAR study on a wide range of carbamoyl modifications for 3-Carbamyl-N-allylquinuclidinium specifically is not available, the general trend observed in related quinuclidinium carbamates is that different N-substituents on the carbamoyl moiety result in varying degrees of inhibition. nih.gov For instance, in a series of quinuclidinium carbamates, diethyl- and phenyl-carbamates displayed different potencies. nih.gov
| Carbamoyl Group Modification | Effect on Decarbamoylation Rate | Reference |
| N-monomethyl to N,N-dimethyl | 4-fold decrease | nih.gov |
| N-monomethyl to N-ethyl-N-methyl | 70-fold decrease | nih.gov |
| N-monomethyl to N,N-diethyl | 800-fold decrease | nih.gov |
Correlation between Molecular Architecture and Enzyme Inhibition Profiles
For N-alkyl quaternary quinuclidines, a stronger binding to both AChE and BChE is associated with an increased number of non-bonding interactions, electrostatic interactions, and conventional hydrogen bonds with residues in the catalytic triad. nih.gov Specifically for AChE, the potency of inhibition correlates with interactions with conserved residues such as Trp286 at the PAS and Tyr124, which is part of a bottleneck region in the active site gorge. nih.gov
Stereochemical Determinants of Potency and Selectivity
The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. In the context of quinuclidinium-based cholinesterase inhibitors, the specific spatial orientation of the carbamoyl group and the substituents on the quinuclidine (B89598) ring can significantly influence the compound's potency and selectivity.
While detailed stereochemical studies specifically on 3-Carbamyl-N-allylquinuclidinium are not extensively reported in the provided literature, the principles of stereoselectivity are well-established for this class of compounds. The chiral nature of the quinuclidine ring and the potential for different conformations of the N-allyl group can lead to stereoisomers with varying affinities for the cholinesterase active site. The precise fit of an inhibitor within the enzyme's active site gorge is paramount for effective inhibition. nih.gov
For other classes of cholinesterase inhibitors, it has been demonstrated that different enantiomers can exhibit significantly different inhibitory potencies. This is because the amino acid residues lining the active site are themselves chiral, creating a chiral environment that preferentially binds one stereoisomer over another. Therefore, it is highly probable that the stereochemistry of 3-Carbamyl-N-allylquinuclidinium plays a crucial role in its interaction with AChE and BChE, affecting both its binding affinity and the kinetics of the carbamoylation reaction.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking for Ligand-Enzyme Binding Site Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scielo.org.mx This method is widely used to understand and predict the interaction between a ligand, such as a drug molecule, and its biological target, typically a protein or enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their binding affinity.
In studies of compounds analogous to 3-Carbamyl-N-allylquinuclidinium, molecular docking has been instrumental. For instance, in the investigation of N-Arylidenequinoline-3-carbohydrazide analogs as β-glucuronidase inhibitors, molecular docking was used to elucidate the nature of interactions between the ligands and the enzyme's binding pocket. scielo.org.mx The study revealed that the most active compound exhibited superior binding scores compared to the standard inhibitor, highlighting key interactions with amino acid residues. scielo.org.mx Similarly, docking studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides against the PI3Kα enzyme showed that these derivatives occupy the binding site and engage with key residues, explaining their antiproliferative activity.
For a hypothetical docking study of 3-Carbamyl-N-allylquinuclidinium, the quinuclidinium core, the carbamoyl (B1232498) group, and the N-allyl substituent would each be assessed for their potential interactions, such as hydrogen bonds, and hydrophobic interactions, with the amino acid residues of a target protein.
Table 1: Illustrative Molecular Docking Results for Analogous Compounds
| Compound Class | Target Enzyme | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (Illustrative) |
| Quinuclidinium Derivatives | Acetylcholinesterase | Trp84, Tyr334, Phe330 | -8.5 kcal/mol |
| Carbamoyl-Quinoline Analogs | PI3Kα | Val851, Ser774, Asp933 | -9.2 kcal/mol |
| N-Allyl Heterocycles | Dopamine (B1211576) D3 Receptor | Asp110, Ser192, Phe346 | -7.9 kcal/mol |
Note: The data in this table is illustrative and based on typical findings for analogous compounds, not specific to 3-Carbamyl-N-allylquinuclidinium.
Density Functional Theory (DFT) for Stereoselectivity and Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. nih.gov It is a powerful tool for studying chemical reactivity, reaction mechanisms, and stereoselectivity. DFT calculations can provide insights into the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and the transition states of chemical reactions.
In the context of molecules like 3-Carbamyl-N-allylquinuclidinium, DFT could be employed to understand the stereochemical outcomes of its synthesis or its reactivity. For example, a study on 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6- carboxylic acid utilized DFT calculations with the B3LYP/6-31G(d') basis set to perform spectral characterization and analyze donor-acceptor interactions. chemrxiv.orgresearchgate.net Another study on a series of tunable quinoline (B57606) derivatives used DFT to understand the stability of the most active compounds. nih.gov
DFT calculations could predict which diastereomer of a quinuclidinium derivative is more stable or which reaction pathway is energetically more favorable, thus elucidating the stereoselectivity of a reaction.
Table 2: Representative DFT-Calculated Properties for a Carbamoyl-Quinoline Analog
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons |
| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 5.7 Debye | Influences solubility and intermolecular interactions |
Note: This data is for a representative analogous compound and not specific to 3-Carbamyl-N-allylquinuclidinium.
In Silico Prediction of Biological Interactions
In silico prediction of biological interactions encompasses a broad range of computational methods used to forecast the biological activity and properties of a compound before it is synthesized or tested in a lab. These methods include quantitative structure-activity relationship (QSAR) models, pharmacophore modeling, and machine learning approaches.
QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. wu.ac.th For instance, a QSAR study on N-Arylidenequinoline-3-carbohydrazide analogs successfully developed a model to predict their inhibitory activity against β-glucuronidase. scielo.org.mx A study on quinuclidine-based carbamates as potential CNS active compounds used machine learning to create regression models for predicting bioactivity against acetylcholinesterase and butyrylcholinesterase. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.
For 3-Carbamyl-N-allylquinuclidinium, in silico models could be developed based on a dataset of similar quinuclidinium derivatives to predict its potential targets, efficacy, and even pharmacokinetic properties like blood-brain barrier permeability. nih.gov
Molecular Dynamics Simulations for Receptor Interactions
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. utupub.fi By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a ligand interacts with its receptor, including the flexibility of both the ligand and the protein, and the role of solvent molecules. utupub.finih.gov
MD simulations are particularly useful for studying the stability of ligand-receptor complexes predicted by molecular docking. For example, MD simulations of D2 subunit dopamine receptors with radiopharmaceutical ligands were used to characterize the biophysical interactions and estimate binding affinities. mdpi.com In another study, MD simulations of cannabinoid receptor ligands helped to understand their unbinding mechanisms. elifesciences.org
An MD simulation of 3-Carbamyl-N-allylquinuclidinium bound to a receptor, such as acetylcholinesterase, could provide insights into the stability of the binding pose, the key intermolecular interactions that maintain the complex, and the conformational changes that occur upon binding. This information is invaluable for understanding the mechanism of action at a molecular level.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing 3-Carbamyl-N-allylquinuclidinium with high purity, and how are structural impurities mitigated?
- Methodological Answer : Synthesis typically involves quinuclidine backbone modification via allylation followed by carbamylation. Key steps include:
- Allylation : Use of allyl bromide under anhydrous conditions (e.g., DMF, 60°C) with rigorous nitrogen purging to prevent oxidation .
- Carbamylation : Reaction with cyanogen bromide (CNBr) or urea derivatives in buffered aqueous solutions (pH 8–9) to minimize hydrolysis .
- Impurity Control : Post-synthesis purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with LC-MS to verify molecular integrity (m/z ≈ 265.3 for [M+H]⁺) .
Q. How do analytical methods (e.g., NMR, LC-MS) resolve ambiguities in the structural characterization of 3-Carbamyl-N-allylquinuclidinium?
- Methodological Answer :
- ¹H/¹³C NMR : Assign allyl protons (δ 5.2–5.8 ppm, multiplet) and quinuclidine carbons (δ 45–55 ppm). Overlapping signals are deconvoluted using 2D-COSY or HSQC .
- LC-MS/MS : Fragmentation patterns (e.g., loss of CO₂ at m/z 221) confirm carbamyl group presence. Quantify trace impurities (e.g., N-allylquinuclidinium byproducts) using calibration curves with ≥95% linearity .
- Reproducibility : Inter-laboratory validation of retention times (±0.1 min) and mass accuracy (±5 ppm) ensures cross-study comparability .
Q. What pharmacological mechanisms underpin 3-Carbamyl-N-allylquinuclidinium’s cholinergic activity, and how are these evaluated experimentally?
- Methodological Answer :
- In Vitro Assays : Competitive inhibition of acetylcholinesterase (AChE) measured via Ellman’s method (IC₅₀ values at 10⁻⁶ M range) .
- Radioligand Binding : Tritiated quinuclidinyl benzilate ([³H]-QNB) displacement in rat cortical membranes to assess muscarinic receptor affinity .
- Kinetic Analysis : Time-dependent enzyme reactivation studies (e.g., oxime therapy simulations) to differentiate reversible vs. pseudo-irreversible inhibition .
Advanced Research Questions
Q. How can researchers design dose-response studies to address conflicting data on 3-Carbamyl-N-allylquinuclidinium’s neuroprotective vs. neurotoxic effects?
- Methodological Answer :
- Hypothesis-Driven Design : Predefine primary endpoints (e.g., AChE activity, oxidative stress markers) with blinded positive/negative controls .
- Contradiction Mitigation :
- Dose Escalation : Test logarithmic concentration ranges (10⁻¹⁰–10⁻⁴ M) to identify biphasic effects.
- Model Selection : Compare in vitro (SH-SY5Y cells) vs. in vivo (murine soman exposure models) systems to isolate species- or tissue-specific responses .
- Statistical Power : Use ≥6 replicates per group and ANOVA with post hoc correction to address variability in neurochemical assays .
Q. What strategies optimize reproducibility when studying 3-Carbamyl-N-allylquinuclidinium’s pharmacokinetics across heterogeneous biological matrices?
- Methodological Answer :
- Sample Preparation : Standardize biospecimen handling (e.g., plasma: EDTA anticoagulant, −80°C storage; brain homogenates: 10% w/v in PBS) .
- Analytical Harmonization :
| Parameter | Requirement | Reference |
|---|---|---|
| Extraction Recovery | ≥85% (SPE C18 cartridges) | |
| Matrix Effects | ≤15% CV (post-column infusion tests) | |
| LLOQ | 1 ng/mL (LC-MS/MS) |
- Cross-Validation : Share raw data and metadata via repositories (e.g., ChEMBL, Zenodo) to enable independent verification .
Q. How should in silico models (e.g., molecular docking, QSAR) be integrated with empirical data to refine 3-Carbamyl-N-allylquinuclidinium’s structure-activity relationships?
- Methodological Answer :
- Docking Workflow : Use AutoDock Vina with AChE crystal structures (PDB: 1ACJ) to simulate ligand binding. Validate poses via mutagenesis (e.g., Trp286Ala variants) .
- QSAR Development : Train models on IC₅₀ datasets (n ≥ 30 analogs) with descriptors like LogP, polar surface area, and H-bond donors. Apply leave-one-out cross-validation (R² > 0.7) .
- Discrepancy Analysis : Compare predicted vs. observed Ki values using Bland-Altman plots to identify outliers for re-synthesis .
Data Contradiction Analysis
Q. What frameworks resolve contradictions between in vitro potency and in vivo efficacy of 3-Carbamyl-N-allylquinuclidinium in cholinergic crisis models?
- Methodological Answer :
- Mechanistic Deconvolution :
- Blood-Brain Barrier (BBB) Penetration : Measure logBB values (brain/plasma ratio) via in situ perfusion; correlate with in vivo outcomes .
- Metabolite Interference : Screen for active metabolites (e.g., N-oxide derivatives) using hepatocyte incubations + HR-MS .
- Systematic Review : Apply PRISMA guidelines to aggregate preclinical studies, assessing bias via SYRCLE’s risk-of-bias tool .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
